

# Application Notes and Protocols: Alpha-Amylase Assay Using 3,5-Dinitrosalicylic Acid

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## Compound of Interest

Compound Name: 3,5-Dinitrosalicylic acid

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For researchers, scientists, and professionals in drug development, the accurate determination of alpha-amylase activity is crucial for various applications, including industrial enzyme production, food technology, and screening for potential inhibitors in drug discovery. The **3,5-Dinitrosalicylic acid** (DNS) method provides a reliable and straightforward colorimetric approach to quantify the amount of reducing sugars produced from the enzymatic hydrolysis of starch. This document offers a detailed protocol for conducting the alpha-amylase assay using the DNS method.

## Principle of the Assay

Alpha-amylase catalyzes the hydrolysis of starch into smaller reducing sugars, such as maltose and glucose. The DNS reagent is then used to quantify these reducing sugars. In an alkaline solution and upon heating, the **3,5-dinitrosalicylic acid** is reduced by the aldehyde or keto group of the reducing sugars to 3-amino-5-nitrosalicylic acid. This product has a reddish-brown color, and the intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of the reducing sugars produced.

## Data Presentation

A standard curve is essential for determining the concentration of reducing sugars in the unknown samples. The following table presents representative data for a maltose standard curve.

Maltose Concentration (mg/mL)	Absorbance at 540 nm (Mean)
0.0 (Blank)	0.000
0.2	0.155
0.4	0.310
0.6	0.465
0.8	0.620
1.0	0.775

## Experimental Protocols

This section provides a detailed methodology for performing the alpha-amylase assay using the DNS method.

### Reagent Preparation

#### a. 1% (w/v) Starch Solution (Substrate)

- Weigh 1.0 g of soluble starch and dissolve it in 100 mL of 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.[\[1\]](#)[\[2\]](#)
- Heat the solution to boiling while stirring continuously for about 15 minutes to ensure complete dissolution of the starch.[\[1\]](#)[\[2\]](#)
- Allow the solution to cool to room temperature before use.

#### b. 3,5-Dinitrosalicylic Acid (DNS) Reagent

- Dissolve 1.0 g of **3,5-dinitrosalicylic acid** in 50 mL of distilled water by gently heating.
- In a separate beaker, dissolve 30.0 g of sodium potassium tartrate (Rochelle salt) in 20 mL of 2 N NaOH.
- Slowly add the sodium potassium tartrate solution to the DNS solution with constant stirring.

- Adjust the final volume to 100 mL with distilled water.
- Store the reagent in a dark, amber-colored bottle at room temperature. The reagent is stable for several days.<sup>[3]</sup>

c. 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl

- Prepare a solution containing 2.4 mg/mL of sodium phosphate monobasic and 0.39 mg/mL of sodium chloride in ultrapure water.<sup>[1]</sup>
- Adjust the pH to 6.9 at 20°C using 1 M NaOH or 1 M HCl.<sup>[1]</sup>

d. Maltose Standard Solutions

- Prepare a stock solution of maltose (e.g., 1 mg/mL) in distilled water.
- From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.2 to 1.0 mg/mL.

## Preparation of the Standard Curve

- Pipette 1.0 mL of each maltose standard solution into separate, labeled test tubes.
- For the blank, pipette 1.0 mL of distilled water into a test tube.
- Add 1.0 mL of DNS reagent to each tube.
- Incubate the tubes in a boiling water bath for 5-15 minutes.<sup>[1][2]</sup>
- After incubation, cool the tubes to room temperature under running tap water.
- Add 9.0 mL of distilled water to each tube and mix well.<sup>[2]</sup>
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank used to zero the instrument.
- Plot a graph of absorbance versus maltose concentration to generate the standard curve.

## Enzyme Assay

- Prepare the enzyme solution by dissolving the alpha-amylase sample in an appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9). The concentration should be adjusted to ensure the final absorbance reading falls within the linear range of the standard curve.
- Pipette 0.5 mL of the enzyme solution into a test tube.
- Add 0.5 mL of the 1% starch solution to the test tube.
- Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).<sup>[3]</sup>
- To stop the enzymatic reaction, add 1.0 mL of the DNS reagent to the tube.
- Proceed with the color development and absorbance measurement as described in the "Preparation of the Standard Curve" section (steps 4-7).
- A control reaction should be performed by adding the DNS reagent to the starch solution before adding the enzyme solution.

## Calculation of Alpha-Amylase Activity

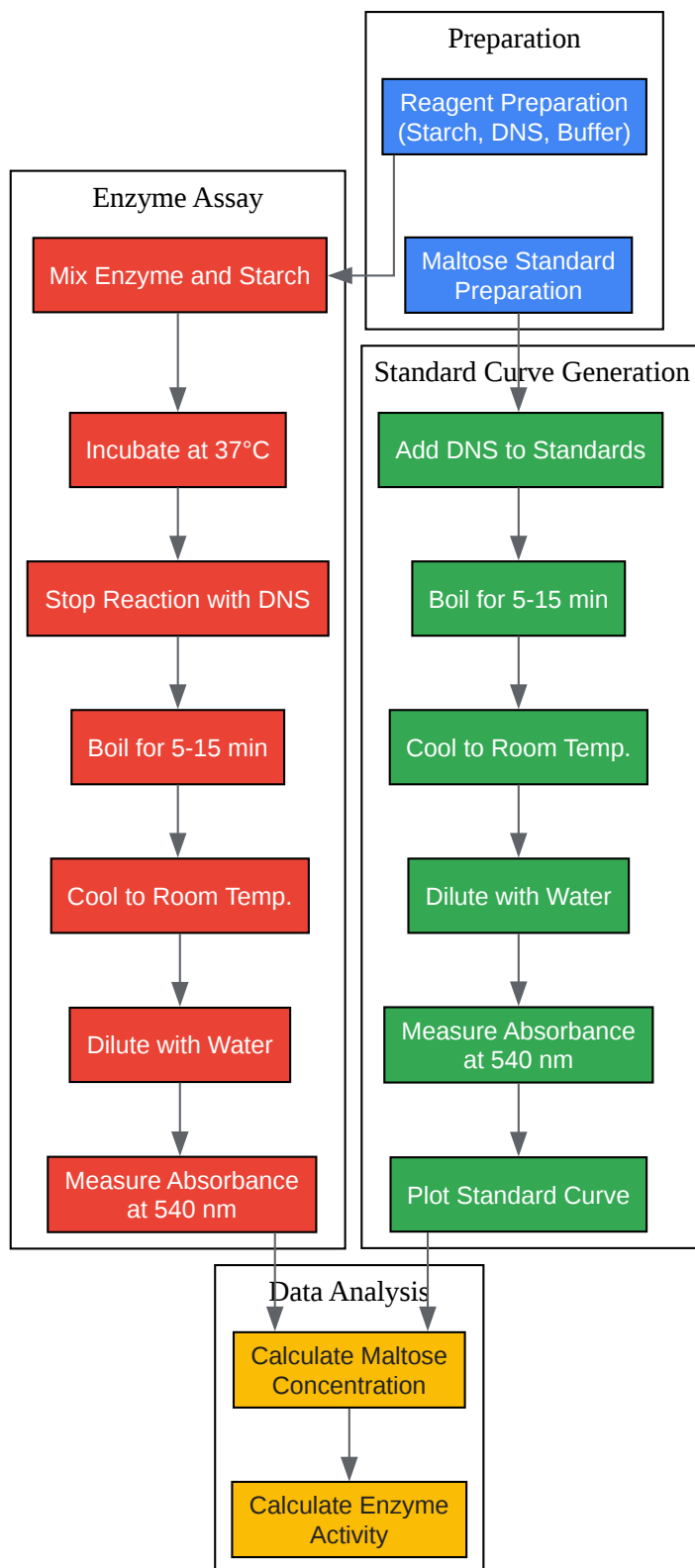
- Determine the concentration of maltose produced in the enzyme reaction mixture by interpolating the absorbance value on the maltose standard curve.
- One unit of alpha-amylase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar (as maltose) per minute under the specified assay conditions.
- The enzyme activity can be calculated using the following formula:

$$\text{Activity (U/mL)} = (\text{mg of maltose released} \times 1000) / (\text{Molecular weight of maltose} \times \text{Incubation time in min} \times \text{Volume of enzyme in mL})$$

- The molecular weight of maltose is 342.3 g/mol .

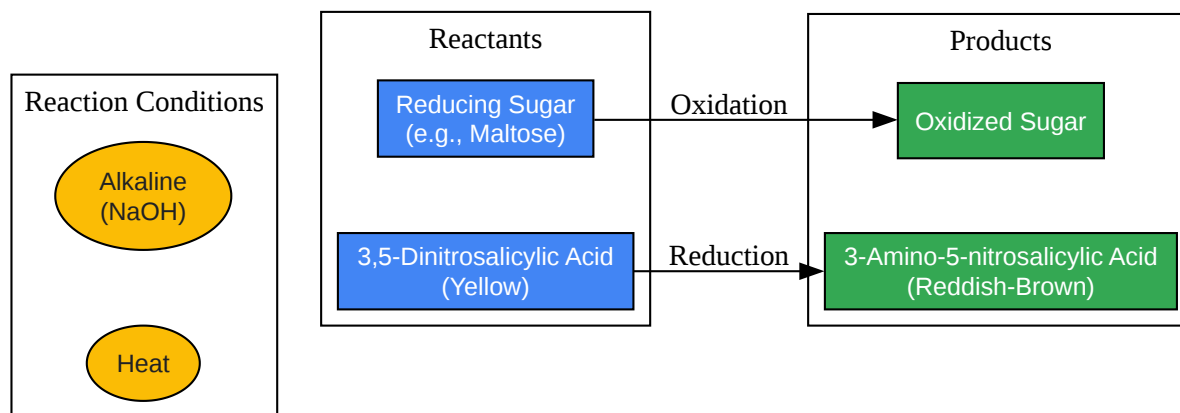
## Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of the DNS assay.



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Caption: Experimental workflow for the alpha-amylase assay using the DNS method.



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Caption: Chemical principle of the **3,5-Dinitrosalicylic acid (DNS)** assay.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: Alpha-Amylase Assay Using 3,5-Dinitrosalicylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

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